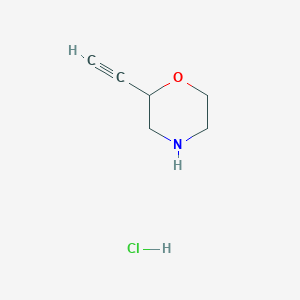
2-Ethynylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylmorpholine hydrochloride, also known as EMCH, is a chemical compound that has recently gained attention in the field of research and industry. It has a molecular weight of 147.6 .
Synthesis Analysis
The synthesis of morpholines, including 2-Ethynylmorpholine hydrochloride, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of 2-Ethynylmorpholine hydrochloride is represented by the InChI code1S/C6H9NO.ClH/c1-2-6-5-7-3-4-8-6;/h1,6-7H,3-5H2;1H .
Scientific Research Applications
Analytical Chemistry Applications : Procedures have been developed for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, a compound structurally related to 2-Ethynylmorpholine hydrochloride. These procedures involve capillary zone electrophoresis and ligand-exchange capillary electrophoresis, confirming their reliability through gas chromatography with a mass-selective detector (Burykin, Andreev, & Varnavskaya, 2014).
Catalysis in Organic Synthesis : The study of oxorhenium complexes in catalytic hydrosilylation and hydrolytic hydrogen production incorporates various steps, including the synthesis of ligands structurally related to 2-Ethynylmorpholine hydrochloride. These experiments provide a comprehensive understanding of organic and inorganic synthesis, reactivity, and reaction kinetics for undergraduate students (Ison, Ison, & Perry, 2017).
Pharmaceutical Analysis and Drug Delivery : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a molecule structurally similar to 2-Ethynylmorpholine hydrochloride, have been evaluated for swelling and drug delivery. These hydrogels exhibit pH and temperature-responsive swelling ratios, suggesting potential applications in targeted drug delivery and improving bioavailability (Karimi et al., 2018).
Biomedical Research : Poly(2-oxazoline)s, with similarities to 2-Ethynylmorpholine hydrochloride, have been extensively researched as biomaterials. These materials show potential as alternatives to poly(ethylene glycol) in various biomedical applications due to their chemical diversity, which allows tailoring for specific biomedical needs (Lorson et al., 2018).
Surface Modification and Membrane Science : A study on the construction of a stable zwitterionic layer on negatively-charged membranes utilized 2-methacryloyloxyethyl phosphorylcholine and 2-aminoethyl methacrylate hydrochloride copolymer, which is conceptually similar to 2-Ethynylmorpholine hydrochloride. This research highlights the improvement of antifouling properties of membranes through surface modification (Wang, Fang, & Matsuyama, 2020).
Safety and Hazards
properties
IUPAC Name |
2-ethynylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-6-5-7-3-4-8-6;/h1,6-7H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLODZDKNSVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylmorpholine hydrochloride | |
CAS RN |
2098017-01-5 |
Source


|
| Record name | 2-ethynylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)
![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)
![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)



![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)